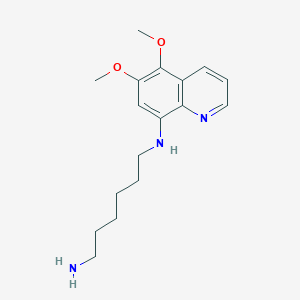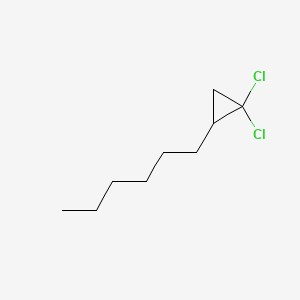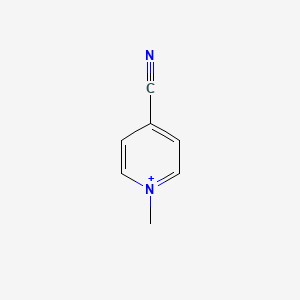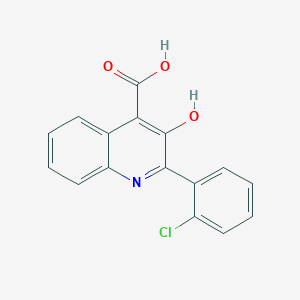![molecular formula C30H12Cl2O2 B14727145 Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- CAS No. 6424-51-7](/img/structure/B14727145.png)
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- is a complex polycyclic aromatic compound It is known for its unique structure, which includes multiple aromatic rings and chlorine substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the polycyclic structure. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Wirkmechanismus
The mechanism of action of Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aceanthryleno[2,1-a]aceanthrylene-5,13-dione: Lacks the chlorine substitutions but shares the core polycyclic structure.
Anthracene derivatives: Similar aromatic ring structures but differ in functional groups and substitutions.
Uniqueness
These substitutions can enhance its stability and modify its interactions with other molecules, making it distinct from other related compounds .
Eigenschaften
CAS-Nummer |
6424-51-7 |
|---|---|
Molekularformel |
C30H12Cl2O2 |
Molekulargewicht |
475.3 g/mol |
IUPAC-Name |
7,21-dichlorooctacyclo[15.11.1.13,11.02,16.04,9.018,23.025,29.015,30]triaconta-1(29),2,4(9),5,7,11,13,15(30),16,18(23),19,21,25,27-tetradecaene-10,24-dione |
InChI |
InChI=1S/C30H12Cl2O2/c31-13-7-9-15-21(11-13)29(33)19-5-1-3-17-23(19)25(15)28-18-4-2-6-20-24(18)26(27(17)28)16-10-8-14(32)12-22(16)30(20)34/h1-12H |
InChI-Schlüssel |
JJDXRBHQZOUEAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=O)C4=C(C3=C5C2=C6C7=C(C=C(C=C7)Cl)C(=O)C8=CC=CC5=C86)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


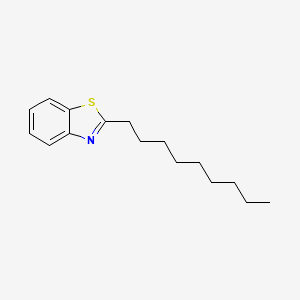
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
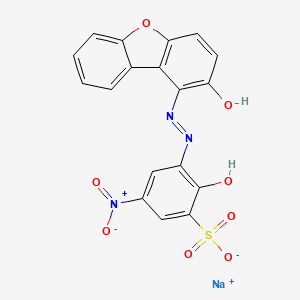

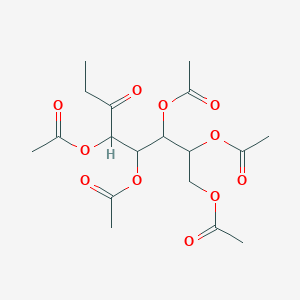
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)
![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)
